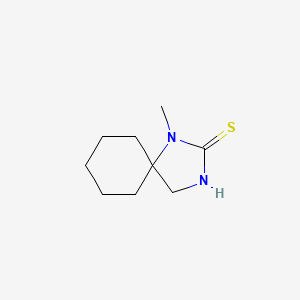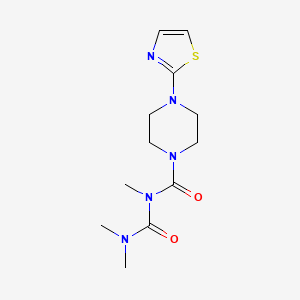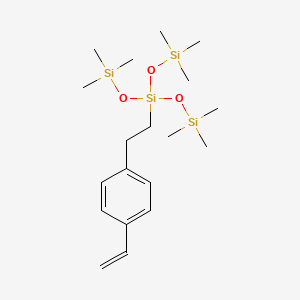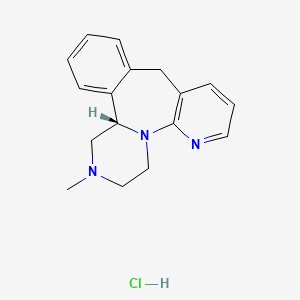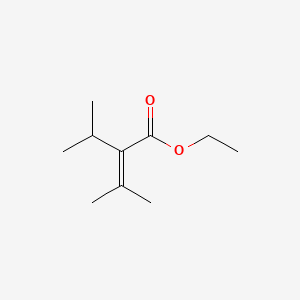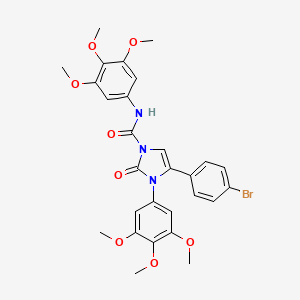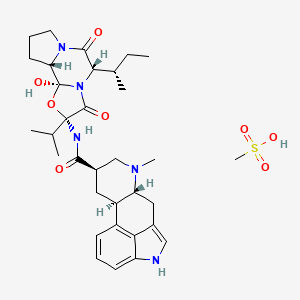
Dihydro-beta-ergocryptine mesylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dihydro-beta-ergocryptine mesylate is a methanesulfonic acid salt of dihydro-beta-ergocryptine. It is a derivative of ergot alkaloids, which are compounds produced by the Claviceps purpurea fungus. This compound is known for its pharmacological properties, particularly as a dopamine agonist, and is used in the treatment of various medical conditions, including Parkinson’s disease .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dihydro-beta-ergocryptine mesylate is synthesized through the hydrogenation of beta-ergocryptine. The process involves the reduction of the double bond between positions 9 and 10 in the ergocryptine molecule. The hydrogenation reaction is typically carried out in the presence of a catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures .
Industrial Production Methods
Industrial production of this compound involves the extraction of ergot alkaloids from the Claviceps purpurea fungus, followed by purification and chemical modification. The extracted ergot alkaloids are subjected to hydrogenation to produce dihydro-beta-ergocryptine, which is then converted to its mesylate salt by reacting with methanesulfonic acid .
Análisis De Reacciones Químicas
Types of Reactions
Dihydro-beta-ergocryptine mesylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: The hydrogenation process itself is a reduction reaction.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium on carbon (Pd/C) catalyst.
Substitution: Various reagents depending on the desired substitution, such as halogens for halogenation reactions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction maintains the dihydro structure .
Aplicaciones Científicas De Investigación
Dihydro-beta-ergocryptine mesylate has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying ergot alkaloid derivatives and their chemical properties.
Biology: Investigated for its effects on cellular processes and receptor interactions.
Medicine: Primarily used in the treatment of Parkinson’s disease due to its dopamine agonist properties. .
Industry: Utilized in the pharmaceutical industry for the production of medications targeting neurological disorders
Mecanismo De Acción
Dihydro-beta-ergocryptine mesylate exerts its effects primarily through its action as a dopamine agonist. It binds to dopamine receptors in the brain, mimicking the effects of the endogenous neurotransmitter dopamine. This binding leads to the activation of dopaminergic pathways, which are crucial for motor control and cognitive functions. The compound also exhibits partial agonist/antagonist activity at adrenergic and serotonergic receptors, contributing to its overall pharmacological profile .
Comparación Con Compuestos Similares
Dihydro-beta-ergocryptine mesylate is often compared with other ergot alkaloid derivatives, such as:
Dihydro-alpha-ergocryptine: Similar in structure but differs in the position of a single methyl group. .
Dihydroergocornine: Another ergot alkaloid derivative with similar pharmacological properties.
Dihydroergocristine: Used in combination with this compound in some pharmaceutical formulations.
The uniqueness of this compound lies in its specific receptor binding profile and its effectiveness in treating neurological disorders, particularly Parkinson’s disease .
Propiedades
Número CAS |
65914-79-6 |
|---|---|
Fórmula molecular |
C33H47N5O8S |
Peso molecular |
673.8 g/mol |
Nombre IUPAC |
(6aR,9R,10aR)-N-[(1S,2S,4R,7S)-7-[(2S)-butan-2-yl]-2-hydroxy-5,8-dioxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;methanesulfonic acid |
InChI |
InChI=1S/C32H43N5O5.CH4O3S/c1-6-18(4)27-29(39)36-12-8-11-25(36)32(41)37(27)30(40)31(42-32,17(2)3)34-28(38)20-13-22-21-9-7-10-23-26(21)19(15-33-23)14-24(22)35(5)16-20;1-5(2,3)4/h7,9-10,15,17-18,20,22,24-25,27,33,41H,6,8,11-14,16H2,1-5H3,(H,34,38);1H3,(H,2,3,4)/t18-,20+,22+,24+,25-,27-,31+,32-;/m0./s1 |
Clave InChI |
YKEUOHBRJUALFI-ILSKZLILSA-N |
SMILES isomérico |
CC[C@H](C)[C@H]1C(=O)N2CCC[C@H]2[C@]3(N1C(=O)[C@](O3)(C(C)C)NC(=O)[C@@H]4C[C@H]5[C@@H](CC6=CNC7=CC=CC5=C67)N(C4)C)O.CS(=O)(=O)O |
SMILES canónico |
CCC(C)C1C(=O)N2CCCC2C3(N1C(=O)C(O3)(C(C)C)NC(=O)C4CC5C(CC6=CNC7=CC=CC5=C67)N(C4)C)O.CS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



